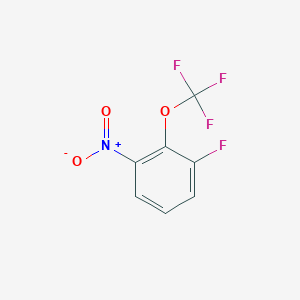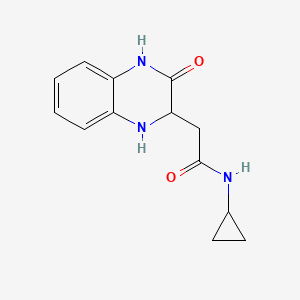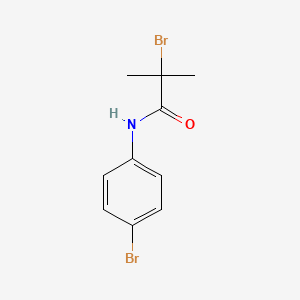![molecular formula C18H23NO3 B1402197 2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1239714-30-7](/img/structure/B1402197.png)
2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2’-Isobutyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid” is a chemical compound with the molecular formula C18H23NO3 . It has a molecular weight of 301.39 .
Molecular Structure Analysis
The molecular structure of this compound includes an isoquinoline ring fused with a cyclopentane ring, forming a spiro compound . The compound also contains an isobutyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.39 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current sources.Applications De Recherche Scientifique
Synthesis of Derivatives : Aghekyan et al. (2016) reported the synthesis of dihydroisoquinoline carboxamides, which are derivatives of a similar compound, through the reaction of ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate with ammonia and isopropylamine, followed by reduction with NaBH4 (Aghekyan & Panosyan, 2016).
Condensation Reactions : Kisel et al. (2002) explored the synthesis of 1,2,3,4-Tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines and other spirocyclic systems, starting from 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile (Kisel, Kostyrko, & Kovtunenko, 2002).
Propanediol Derivatives Synthesis : In another study by Aghekyan et al. (2015), reactions with phenoxymethyloxiranes led to the synthesis of new propanediol derivatives of a similar compound (Aghekyan, Mkryan, Noravyan, Asatryan, Muradyan, & Panosyan, 2015).
Three-Component Reaction Synthesis : Wang and Yan (2014) demonstrated a novel synthesis method involving a three-component reaction to create spiro compounds, which can be considered structurally related to the compound (Wang & Yan, 2014).
Structural Analysis : Stoyanova et al. (2010) conducted a study on the structural similarity of derivatives of a parent compound in both the crystalline hydrate state and water solution (Stoyanova, Angelova, Petrov, Nikolova, & Shivachev, 2010).
Spiropyrido Construction : Zhang et al. (2017) discussed the synthesis of Spiropyrido[2, 1‐a]isoquinoline through a tandem reaction of Huisgen's 1,4‐dipoles with various alkene dipolarophiles, indicating the versatility of these compounds (Zhang, Han, Sun, & Yan, 2017).
Spiro Cyclization Reaction : Zhou et al. (2022) achieved the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s through a unique spirocyclization reaction involving O2 (Zhou, Song, Zhang, & Fan, 2022).
Propriétés
IUPAC Name |
2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12(2)11-19-16(20)14-8-4-3-7-13(14)15(17(21)22)18(19)9-5-6-10-18/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGOZKZFYLPFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402115.png)
![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)
![1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1402119.png)
![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)
![ethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402123.png)
![2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402127.png)

![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)

![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)

![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)

